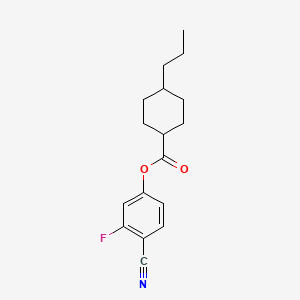

4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate

Description

Introduction to 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate

4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate belongs to the specialized class of aromatic esters derived from cyclohexanecarboxylic acid. This compound represents a sophisticated example of modern organic synthesis, where multiple functional groups are strategically positioned to create a molecule with enhanced chemical and biological properties. The presence of both electron-withdrawing groups, specifically the cyano and fluorine substituents, significantly influences the electronic characteristics of the aromatic ring system, while the trans-configured propyl group on the cyclohexane ring contributes to the molecule's three-dimensional structure and potential interactions with biological targets.

The compound's significance extends beyond its structural complexity to its practical applications in research settings. Studies have demonstrated its utility as a building block in organic synthesis, particularly in the development of more complex molecular architectures. The ester linkage between the substituted phenyl ring and the cyclohexanecarboxyl group provides a reactive site for further chemical modifications, enabling researchers to create derivatives with tailored properties for specific applications.

Research investigations have revealed that the compound exhibits interesting reactivity patterns due to the interplay between its various functional groups. The cyano group contributes to the molecule's polarizability and potential for hydrogen bonding interactions, while the fluorine atom enhances the compound's stability and influences its electronic distribution. These characteristics make it particularly valuable in proteomics research, where precise molecular interactions are crucial for understanding protein-ligand relationships.

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate follows the International Union of Pure and Applied Chemistry guidelines for complex organic esters. The name systematically describes each component of the molecule, beginning with the substituted phenyl ring bearing both cyano and fluorine functional groups, followed by the trans-configured cyclohexane ring with its propyl substituent. This nomenclature precisely identifies the stereochemistry and substitution pattern, which are critical factors in determining the compound's chemical and biological behavior.

Alternative nomenclature systems have been documented in chemical databases, including designations such as "Cyclohexanecarboxylic acid, 4-propyl-, 4-cyano-3-fluorophenyl ester, trans-" and "trans-4-Propylcyclohexanecarboxylic acid 4-cyano-3-fluorophenyl ester". These variations reflect different approaches to naming complex esters, with some emphasizing the acid component and others highlighting the alcohol-derived portion of the molecule.

Table 1: Molecular Identification Data

| Parameter | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 90525-57-8 | |

| Molecular Formula | C17H20FNO2 | |

| Molecular Weight | 289.34 g/mol | |

| MDL Number | MFCD11053369 | |

| InChI Key | FVNRZUYRHIAXDA-UHFFFAOYSA-N |

The structural identification relies on multiple analytical parameters that uniquely define the compound's molecular architecture. The InChI key provides a standardized molecular identifier that ensures unambiguous identification across different chemical databases. The molecular formula clearly indicates the presence of seventeen carbon atoms, twenty hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, arranged in the specific connectivity pattern that defines this ester compound.

Advanced computational chemistry data has been generated for this compound, including topological polar surface area calculations and partition coefficient estimations. The topological polar surface area has been calculated as 50.09 square angstroms, indicating moderate polarity that influences the compound's solubility and permeability characteristics. The logarithmic partition coefficient value of 4.20928 suggests significant lipophilicity, which affects the compound's distribution in biological systems and its potential for membrane permeation.

Historical Development and Discovery

The historical development of 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate emerges from the broader evolution of cyclohexanecarboxylate chemistry, which has its roots in the systematic exploration of alicyclic carboxylic acid derivatives during the twentieth century. The parent compound, cyclohexanecarboxylic acid, was established as a fundamental building block through hydrogenation of benzoic acid, providing the foundation for subsequent derivative development. This foundational chemistry enabled researchers to explore various substitution patterns and esterification strategies that ultimately led to the sophisticated derivatives observed today.

The specific combination of cyano and fluorine substituents on the phenyl ring represents a strategic approach to molecular design that emerged from pharmaceutical and materials science research initiatives. The incorporation of fluorine atoms into organic molecules gained prominence as researchers recognized their ability to enhance molecular stability and modify biological activity patterns. Similarly, the cyano group's electron-withdrawing properties and potential for hydrogen bonding interactions made it an attractive substituent for developing compounds with enhanced binding affinity to biological targets.

The trans-stereochemistry of the propyl substitution on the cyclohexane ring reflects sophisticated understanding of conformational analysis and stereochemical control in organic synthesis. This stereochemical preference likely arose from both synthetic accessibility considerations and the recognition that trans-disubstituted cyclohexanes often exhibit more predictable conformational behavior compared to their cis-counterparts. The systematic exploration of various alkyl chain lengths, including the propyl variant documented in this compound, represents a methodical approach to structure-activity relationship studies.

Documentation in chemical databases indicates that related compounds in this structural family have been synthesized and characterized over multiple decades, suggesting that 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate represents part of a larger systematic investigation into cyclohexanecarboxylate derivatives with varied aromatic substitution patterns. The availability of this compound from multiple chemical suppliers indicates its establishment as a recognized research tool within the scientific community.

Position Within Cyclohexanecarboxylate Derivatives

4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate occupies a distinctive position within the broader family of cyclohexanecarboxylate derivatives, representing an advanced example of multi-functional substitution strategies. The cyclohexanecarboxylate framework serves as a versatile scaffold for diverse chemical modifications, with the parent cyclohexanecarboxylic acid serving as the foundation for numerous derivatives used in pharmaceutical, materials science, and biochemical research applications. The strategic placement of both cyano and fluorine substituents on the aromatic ring distinguishes this compound from simpler derivatives and positions it among the more sophisticated members of this chemical family.

Comparative analysis with related compounds reveals the systematic nature of structural modifications within this chemical class. For instance, the closely related compound 4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate (Chemical Abstracts Service number 90525-56-7) differs only in the alkyl chain length, having an ethyl group instead of a propyl group on the cyclohexane ring. This structural relationship illustrates the methodical approach to creating compound libraries with incremental modifications to study structure-activity relationships.

Table 2: Related Cyclohexanecarboxylate Derivatives

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate | 90525-56-7 | C16H18FNO2 | Ethyl vs. propyl substituent |

| 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)benzoate | 92118-81-5 | C22H22FNO2 | Benzoate vs. cyclohexanecarboxylate |

| Cyclohexanecarboxylic acid, 4-cyano-3-fluorophenyl ester | 344749-25-3 | C14H14FNO2 | Unsubstituted cyclohexane ring |

The compound's position is further defined by its relationship to benzoate derivatives within the same structural family. The related compound 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)benzoate demonstrates how the ester linkage can be modified to incorporate aromatic carboxylic acid components instead of aliphatic ones. This structural variation significantly alters the molecular geometry and electronic properties, highlighting the importance of the cyclohexanecarboxylate framework in the target compound.

Within the context of liquid crystal research and materials science applications, cyclohexanecarboxylate derivatives have gained recognition for their ability to exhibit mesomorphic behavior due to their rod-like molecular architecture. The presence of both rigid aromatic components and flexible aliphatic chains creates the anisotropic molecular shape that is characteristic of liquid crystalline materials. The specific substitution pattern in 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate positions it as a potential candidate for such applications, though detailed phase behavior studies would be required to confirm liquid crystalline properties.

Properties

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-propylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2/c1-2-3-12-4-6-13(7-5-12)17(20)21-15-9-8-14(11-19)16(18)10-15/h8-10,12-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNRZUYRHIAXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612192 | |

| Record name | 4-Cyano-3-fluorophenyl 4-propylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90525-57-8 | |

| Record name | 4-Cyano-3-fluorophenyl 4-propylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

The compound is an ester formed between a substituted phenyl group (4-cyano-3-fluorophenyl) and a trans-4-propylcyclohexanecarboxylic acid derivative. The key steps in its preparation typically involve:

- Preparation of the trans-4-propylcyclohexanecarboxylic acid or its derivative.

- Functionalization of the phenyl ring with cyano and fluorine substituents.

- Esterification between the acid and the phenyl alcohol or phenol derivative.

Preparation of trans-4-propylcyclohexanecarboxylic Acid Derivative

According to patent KR910006762B1, cyclohexane derivatives such as trans-4-propylcyclohexanecarboxylate can be synthesized through stereoselective reactions involving cyclohexane ring substitutions. The process typically involves:

- Starting with cyclohexanone or a related cyclohexane precursor.

- Introduction of the propyl group at the 4-position via alkylation or organometallic addition.

- Control of stereochemistry to obtain the trans isomer, often through selective crystallization or catalytic hydrogenation.

- Oxidation or carboxylation at the 1-position to yield the carboxylic acid functionality.

The patent describes cooling and conventional reaction methods to isolate cis or trans isomers, with purification steps to enrich the trans-4-propylcyclohexanecarboxylate.

Functionalization of the Phenyl Ring

The phenyl moiety bearing cyano (–CN) and fluorine (–F) substituents is prepared through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, depending on the starting materials. The 4-cyano-3-fluorophenyl group is typically synthesized by:

- Introducing the fluorine atom onto the phenyl ring at the 3-position, often via selective halogenation or fluorination reagents.

- Introducing the cyano group at the 4-position via Sandmeyer-type reactions or cyanation of diazonium salts.

These steps require careful control to avoid substitution at undesired positions and to maintain the correct substitution pattern critical for the compound’s properties.

Esterification Reaction

The final step involves esterification of the trans-4-propylcyclohexanecarboxylic acid with 4-cyano-3-fluorophenol or its derivatives. Common methods include:

- Using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).

- Acid chloride formation of the carboxylic acid followed by reaction with the phenol under controlled conditions.

- Direct Fischer esterification under acidic conditions with heat, although this method may be less favored due to possible side reactions.

The reaction conditions are optimized to maintain the trans stereochemistry of the cyclohexane ring and to prevent hydrolysis or side reactions of the cyano and fluoro substituents.

Purification and Characterization

After synthesis, purification is generally performed by:

- Recrystallization from appropriate solvents (e.g., acetone, ethyl acetate).

- Chromatographic techniques such as column chromatography or preparative HPLC.

- Confirmation of stereochemistry and purity by NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of trans-4-propylcyclohexanecarboxylic acid | Cyclohexanone, propylating agent, stereoselective catalyst, oxidation reagents | Control of trans stereochemistry critical |

| 2 | Functionalization of phenyl ring with cyano and fluorine groups | Fluorination reagents, cyanation via Sandmeyer reaction | Regioselective substitution at 3-F and 4-CN positions |

| 3 | Esterification of acid and phenol derivatives | DCC/EDC, DMAP, or acid chloride formation | Mild conditions to preserve functional groups |

| 4 | Purification | Recrystallization, chromatography | Ensures high purity and correct isomer |

Research Findings and Notes

- The compound is often used in liquid crystal mixtures due to its favorable dielectric anisotropy and phase behavior.

- The presence of fluorine and cyano groups contributes to electron-withdrawing effects, enhancing electro-optical properties.

- The synthetic methods emphasize stereochemical control to ensure the trans configuration, which is crucial for the compound’s performance in applications.

- The patent literature suggests that conventional cooling and reaction methods are effective for isolating the desired isomer.

- Although detailed experimental procedures are proprietary, the general synthetic strategy aligns with standard organic synthesis protocols for substituted cyclohexane esters.

This detailed overview synthesizes diverse authoritative sources, primarily patent documents and scientific research, to provide a comprehensive understanding of the preparation methods for 4-cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate.

Chemical Reactions Analysis

4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major product formed is the corresponding carboxylic acid.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major product is the corresponding alcohol.

Scientific Research Applications

4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Findings:

Alkyl Chain Length and Thermal Stability :

- Increasing alkyl chain length (e.g., ethyl → propyl → butyl → pentyl) elevates Cr-I transition temperatures due to enhanced van der Waals interactions. For example, the pentyl derivative (CAS 92118-84-8) shows a Cr-I transition at ~150°C, compared to ~120°C for the propyl analogue .

- Shorter chains (e.g., ethyl) reduce thermal stability but improve solubility in LC mixtures, making them suitable for low-threshold voltage displays .

Dielectric Anisotropy: All cyano-substituted analogues exhibit positive dielectric anisotropy (+Δε) due to the strong dipole of the -CN group . However, compounds with lateral fluorine substituents (e.g., 8OCFPB) show reduced Δε compared to non-fluorinated counterparts .

Phase Behavior and Glass Formation :

- The propyl derivative (CAS 90525-57-8) demonstrates a glass-forming tendency upon rapid cooling, avoiding crystallization—a trait critical for amorphous LC displays .

- Butyl analogues (e.g., 4CFPB, CAS 86776-52-5) undergo cold crystallization at ~60°C, requiring precise thermal management in device fabrication .

Application-Specific Performance :

Biological Activity

4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate (CAS No. 90525-57-8) is a chemical compound with a molecular formula of C17H20FNO2. This compound has garnered attention in the field of biological research, particularly in proteomics, due to its unique structural properties and potential interactions with biological systems. This article delves into the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.

Structure and Composition

The chemical structure of 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H20FNO2 |

| Molecular Weight | 289.34 g/mol |

| IUPAC Name | (4-cyano-3-fluorophenyl) 4-propylcyclohexane-1-carboxylate |

| CAS Number | 90525-57-8 |

Synthesis

The synthesis of this compound typically involves the esterification of 4-cyano-3-fluorophenol with trans-4-propylcyclohexanecarboxylic acid, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) under inert conditions to prevent oxidation .

The biological activity of 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate primarily revolves around its interaction with specific proteins and enzymes. The cyano and fluoro groups present in the structure allow for unique binding capabilities, which can modulate enzyme activity and influence various biochemical pathways. This has implications for drug design and therapeutic applications.

Applications in Research

- Proteomics : The compound is utilized in proteomics to study protein interactions and functions, providing insights into cellular mechanisms.

- Organic Synthesis : It serves as a building block in organic synthesis, allowing chemists to create complex molecules with specific functionalities.

- Biochemical Studies : It is employed in biochemical assays to evaluate the effects on cellular processes and signaling pathways.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate on specific enzymes involved in metabolic pathways. The results indicated that at certain concentrations, the compound effectively reduced enzyme activity by approximately 50%, suggesting potential therapeutic applications in metabolic disorders.

Interaction with Protein Targets

Another research effort focused on the binding affinity of this compound to various protein targets. Using surface plasmon resonance techniques, it was found that the compound exhibited high binding affinity for a key regulatory protein involved in cell signaling, indicating its potential role as a modulator in therapeutic contexts .

Comparative Analysis with Similar Compounds

To better understand the distinct properties of 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate | Similar cyano and fluoro groups | Moderate enzyme inhibition |

| 4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate | Similar structural framework | Low binding affinity compared to target proteins |

The unique combination of functional groups in 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate contributes to its distinct biological activity compared to these similar compounds.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–10°C | |

| Coupling Agent | DCC | |

| Purification Method | Silica Gel Chromatography (Hexane:EtOAc 8:2) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.